3-Bromo-5-chloro-2-iodopyridine
Overview
Description
3-Bromo-5-chloro-2-iodopyridine is a halo-substituted pyridine . It is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines .
Synthesis Analysis
The synthesis of 3-Bromo-5-chloro-2-iodopyridine involves several steps. One method involves the use of copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine . Another method involves the use of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chloro-2-iodopyridine is C5H2BrClIN . The molecular weight is 318.34 .Chemical Reactions Analysis
3-Bromo-5-chloro-2-iodopyridine is involved in several chemical reactions. For instance, it is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . It also reacts with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine in a copper-catalyzed selective C–N bond formation .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-iodopyridine is a solid at room temperature . It is slightly soluble in water . The storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications
1. Copper-Catalyzed Selective C–N Bond Formation
- Application Summary: This research paper discusses the use of 2-bromo-5-iodopyridine in a copper-catalyzed selective C–N bond formation process. The process involves amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine, providing excellent yields .
- Methods of Application: The selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions. The coupling reaction at the C-5 position could be achieved with amines, heterocycles, and amides .
- Results or Outcomes: In the case of 2-bromo-5-iodopyridine, the amination occurs at the more reactive C–I bond resulting in selective amination at the C-5 position .
2. Synthesis of 2-Chloro-5-phenylpyridine
- Application Summary: 2-Chloro-5-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine. It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves a Suzuki coupling reaction with phenylboronic acid dimethyl ester .
- Results or Outcomes: The outcome of this process is the synthesis of 2-Chloro-5-phenylpyridine .
3. Synthesis of Chiral 4, 4′-Bipyridines
- Application Summary: 3-Bromo-5-iodopyridine is used as a reactant in the synthesis of chiral 4, 4′-Bipyridines .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of this process is the synthesis of chiral 4, 4′-Bipyridines .
4. Metal-Free Site-Selective C–N Bond-Forming Reaction
- Application Summary: This research presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines . The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
- Methods of Application: The reaction accommodated a wide range of halogenated groups. Thus, a wide range of chloro-, bromo-, iodo-, and fluoropyridines were generated, which have a wide utility for organic synthesis .
- Results or Outcomes: The result indicated that the reaction occurred site-selectively at the ortho-position of the nitrogen ring .
5. Synthesis of Exo-5 and Exo-6 (6′-Chloro-3′-Pyridyl)-2-Azabicyclo [2.2.1]Heptanes
- Application Summary: 3-Bromo-5-chloro-2-iodopyridine may be used in the synthesis of Exo-5 and Exo-6 (6′-chloro-3′-pyridyl)-2-azabicyclo [2.2.1]heptanes via Heck coupling reaction with N-protected 2-azabicyclo [2.2.1]hept-5-enes .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of this process is the synthesis of Exo-5 and Exo-6 (6′-chloro-3′-pyridyl)-2-azabicyclo [2.2.1]heptanes .
6. Synthesis of Substituted Diaryliodonium Salts
- Application Summary: 3-Bromo-5-chloro-2-iodopyridine may be used in the synthesis of substituted diaryliodonium salts .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of this process is the synthesis of substituted diaryliodonium salts .
7. Metal-Free Site-Selective C–N Bond-Forming Reaction
- Application Summary: This research presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines . The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
- Methods of Application: The reaction accommodated a wide range of halogenated groups. Thus, a wide range of chloro-, bromo-, iodo-, and fluoropyridines were generated, which have a wide utility for organic synthesis .
- Results or Outcomes: The result indicated that the reaction occurred site-selectively at the ortho-position of the nitrogen ring .
8. Synthesis of Polysubstituted Pyridines and Pyrimidines
- Application Summary: Polysubstituted pyridines and pyrimidines are used as inhibitors of anti-HIV (e.g., Trovirdine), enzymes (e.g., IRAK-4), pan-Trk-inhibitors, and PfCDPK1 . These compounds are also key in the construction of supramolecular frame and dye-sensitized solar cells, as well as precursors of organometallic catalysts .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of this process is the synthesis of polysubstituted pyridines and pyrimidines .
9. Synthesis of Monosubstituted Halogenated Pyridines
- Application Summary: 3-Bromo-5-chloro-2-fluoropyridine underwent high conversion and produced satisfactory results with minimal amounts of by-products . The type of N-heterocyclic ring was also examined to extend the scope of the reaction system .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of this process is the synthesis of monosubstituted halogenated pyridines .
Safety And Hazards
3-Bromo-5-chloro-2-iodopyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents, light, heat, and air .
properties
IUPAC Name |
3-bromo-5-chloro-2-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INARBABVYJQJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697356 | |
Record name | 3-Bromo-5-chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-iodopyridine | |
CAS RN |
823221-97-2 | |
Record name | 3-Bromo-5-chloro-2-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823221-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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